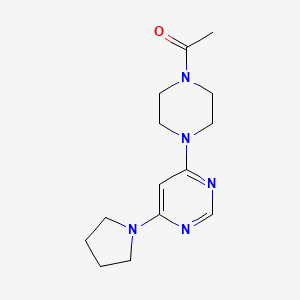![molecular formula C24H19N5O2S B5547075 4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide often involves complex reactions aiming to attach specific functional groups to the benzenesulfonamide backbone, enhancing the molecule's bioactivity. For instance, derivatives of benzenesulfonamide have been synthesized by coupling different aliphatic and aromatic amines with benzenesulfonyl chloride under controlled conditions, followed by further functionalization to achieve the desired activity profile (Makhaeva et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. The precise arrangement of atoms within the molecule dictates its chemical behavior and interaction with biological targets. For example, the incorporation of quinoline or naphthyl moieties can significantly alter the molecule's binding affinity to specific enzymes or receptors, influencing its pharmacological profile (Żołnowska et al., 2018).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including N-alkylation, amidation, and cyclization, to introduce or modify functional groups that are critical for their biological activity. The presence of the benzenesulfonamide group, for instance, is pivotal in the synthesis of novel inhibitors for enzymes like carbonic anhydrase, which play a role in tumor progression and metastasis (Eldehna et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their chemical structure and significantly affect their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Adjustments in the molecule's structure can enhance its stability and solubility, improving its potential as a therapeutic agent.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the presence of functional groups, determine the compound's interaction with biological systems. The specific arrangement and type of functional groups within the molecule can dictate its ability to interact with biological targets, influence biological pathways, and elicit a therapeutic response.
For a detailed exploration of these topics and access to a broader range of scientific insights, visit consensus.app.
科学的研究の応用
Quinoxaline Derivatives and Their Applications
Antimicrobial and Antitumoral Properties
Quinoxaline derivatives have been extensively studied for their antimicrobial activities and potential in treating chronic and metabolic diseases. They offer a wide range of biomedical applications, notably in antimicrobial activities and chronic disease treatment. Modifying the quinoxaline structure enables the development of compounds with varied biomedical applications, including potential antitumoral properties (Pereira et al., 2015).
Corrosion Inhibition
In addition to their biomedical significance, quinoxaline derivatives, including those similar in structure to 4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide, have shown effectiveness as anticorrosive materials. These derivatives exhibit good efficiency against metallic corrosion, which can be attributed to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property highlights the industrial value of quinoxaline derivatives in protecting materials from corrosion (Verma et al., 2020).
特性
IUPAC Name |
4-amino-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c25-18-10-13-20(14-11-18)32(30,31)29-24-23(27-21-7-3-4-8-22(21)28-24)26-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H,25H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLLKOYZMQOMEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)



![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)
